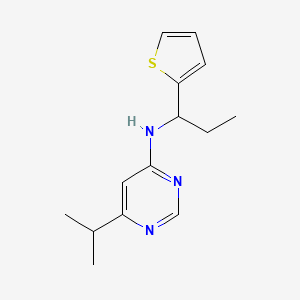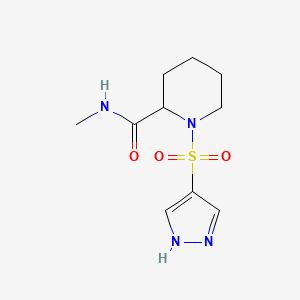
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid, also known as DHI-PA, is a chemical compound with potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid is not fully understood. However, research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in gene expression. By inhibiting HDAC activity, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid may regulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have various biochemical and physiological effects. Research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can induce apoptosis in cancer cells, inhibit cell proliferation, and regulate gene expression. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid in laboratory experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid. One direction is the exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid and its effects on gene expression. Furthermore, the development of more soluble forms of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid may increase its bioavailability and efficacy in lab experiments.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid involves the reaction of 3,4-dihydroisocoumarin with N-Boc-proline in the presence of diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) at room temperature. The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid.
Scientific Research Applications
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have potential applications in scientific research, particularly in the study of cancer and neurodegenerative diseases. Research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(13(16)17)14-12(15)11-10-5-3-2-4-9(10)6-7-18-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCPDJFRDSWXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)
![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)
![[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7559817.png)
![3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559822.png)
![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)